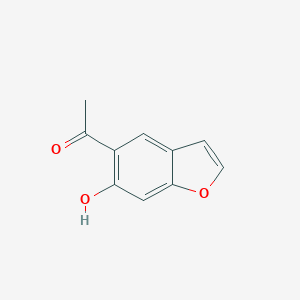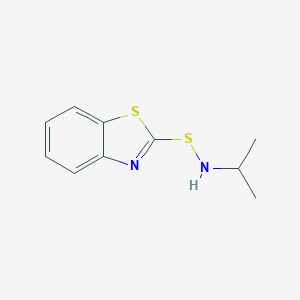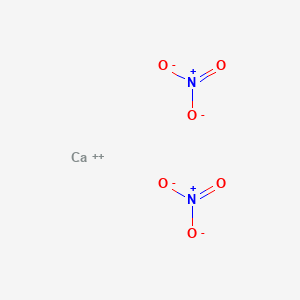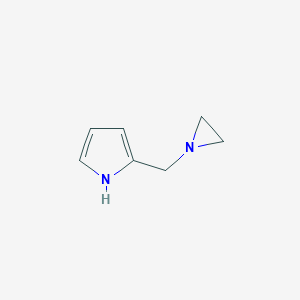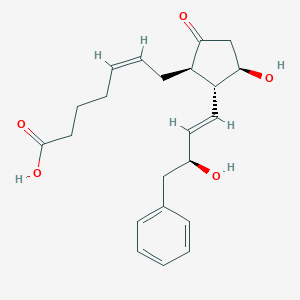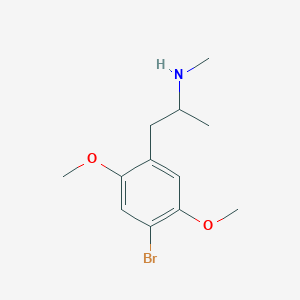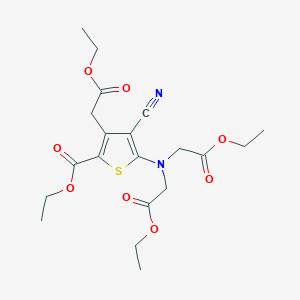
Tetraethyl ranelate
Vue d'ensemble
Description
Tetraethyl ranelate is a chemical compound with the molecular formula C20H26N2O8S and a molecular weight of 454.49 g/mol . It is known for its role as an intermediate in the synthesis of strontium ranelate, a medication used for the treatment of osteoporosis . This compound is characterized by its white to off-white solid form and is slightly soluble in solvents like dimethyl sulfoxide and methanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tetraethyl ranelate involves multiple steps. One common method includes the reaction of acetonedicarboxylic acid diethyl ester with malononitrile in the presence of an acid-binding agent and ethanol . This reaction produces an intermediate compound, which is further reacted with other reagents to form this compound. The reaction conditions typically involve mild temperatures and controlled environments to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is optimized to reduce environmental impact and improve efficiency. The process involves the use of high-purity reagents and advanced reaction monitoring techniques to ensure consistent product quality. The reaction conditions are carefully controlled to minimize the generation of waste and reduce the use of hazardous chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl ranelate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a variety of products, including halogenated compounds and alkylated derivatives.
Applications De Recherche Scientifique
Tetraethyl ranelate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in studies related to cellular processes and biochemical pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of tetraethyl ranelate is primarily related to its role as an intermediate in the synthesis of strontium ranelate. Strontium ranelate exerts its effects by increasing the deposition of new bone by osteoblasts and reducing the resorption of bone by osteoclasts . This dual action helps to improve bone density and reduce the risk of fractures in patients with osteoporosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Strontium ranelate: A medication used for the treatment of osteoporosis, known for its dual action on bone formation and resorption.
Calcium ranelate: Another compound used in the treatment of bone-related disorders, though it has different pharmacological properties compared to strontium ranelate.
Magnesium ranelate: Similar to strontium ranelate, but with different efficacy and safety profiles.
Uniqueness
Tetraethyl ranelate is unique due to its specific role as an intermediate in the synthesis of strontium ranelate. Its chemical structure and properties make it particularly suitable for this purpose, and it plays a crucial role in the overall effectiveness of strontium ranelate as a medication for osteoporosis .
Propriétés
IUPAC Name |
ethyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O8S/c1-5-27-15(23)9-13-14(10-21)19(31-18(13)20(26)30-8-4)22(11-16(24)28-6-2)12-17(25)29-7-3/h5-9,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPLQWOIPCSWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=C1C#N)N(CC(=O)OCC)CC(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482577 | |
| Record name | Tetraethyl ranelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58194-26-6 | |
| Record name | Tetraethyl ranelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



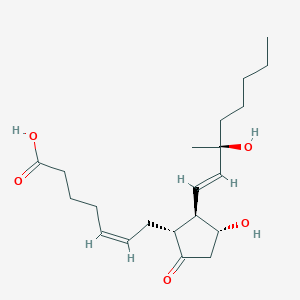
![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)
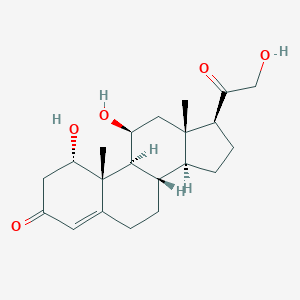
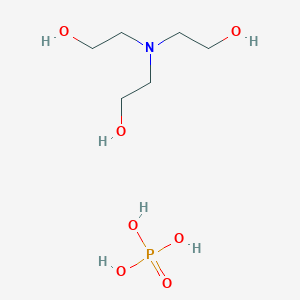
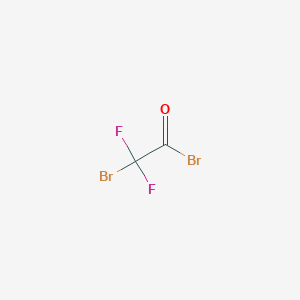
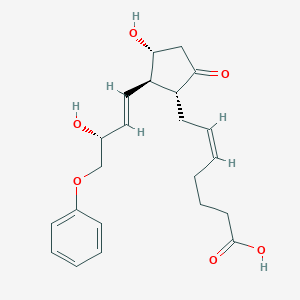
![PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI)](/img/structure/B158861.png)
